Metoprolol Acid Ethyl Ester

Description

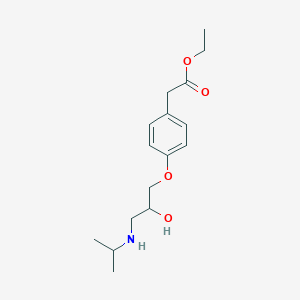

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557456 | |

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29112-40-1 | |

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Metoprolol Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver. One of the key metabolic pathways involves the O-demethylation of the methoxyethyl group, followed by oxidation to yield a carboxylic acid metabolite known as metoprolol acid.[1] This inactive metabolite represents a crucial molecule for researchers studying the pharmacokinetics and metabolic fate of metoprolol.

The ethyl ester of metoprolol acid is a valuable derivative for various research applications, including its use as a reference standard in analytical studies and as a potential prodrug. This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for metoprolol acid ethyl ester, addressing the chemical challenges and offering practical insights for its successful preparation and characterization.

Precursor: Understanding Metoprolol Metabolism

The journey to synthesizing this compound begins with an understanding of its metabolic origin. Metoprolol undergoes extensive hepatic metabolism, with the cytochrome P450 enzyme CYP2D6 playing a pivotal role.[1] The formation of metoprolol acid proceeds through two key steps:

-

O-Demethylation: The terminal methyl group of the 2-methoxyethyl side chain is removed.

-

Oxidation: The resulting primary alcohol is oxidized to a carboxylic acid, yielding metoprolol acid, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid.[2]

This metabolic pathway underscores the structure of the starting material for our synthesis.

Synthesis Pathway: Fischer Esterification of Metoprolol Acid

The synthesis of this compound from metoprolol acid can be effectively achieved through the Fischer esterification reaction. This classic and robust method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] However, the multifunctional nature of metoprolol acid, which contains a secondary alcohol and a secondary amine in addition to the carboxylic acid, presents a significant challenge: the potential for undesired side reactions.

To ensure the selective esterification of the carboxylic acid, a protection-deprotection strategy is the most prudent approach.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Orthogonal Protection of the Amine and Secondary Alcohol

To prevent the secondary amine and secondary alcohol from reacting during the acidic esterification, they must be protected with suitable protecting groups. An orthogonal protection strategy is ideal, allowing for the selective removal of the protecting groups without affecting the newly formed ester.[4]

-

Amine Protection: The secondary amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate. This is a widely used protecting group that is stable under the conditions of Fischer esterification but can be readily removed with a mild acid (e.g., trifluoroacetic acid).

-

Alcohol Protection: The secondary alcohol can be protected as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are also stable to the acidic conditions of the esterification and can be removed with a fluoride source (e.g., tetra-n-butylammonium fluoride - TBAF).

This orthogonal approach ensures that the protecting groups can be removed sequentially and selectively.[5]

Step 2: Fischer Esterification

With the amine and alcohol functionalities protected, the Fischer esterification can proceed with high selectivity towards the carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve the protected metoprolol acid in a large excess of absolute ethanol. The excess ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side.[6]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected this compound. Further purification can be achieved by column chromatography.

Caption: Mechanism of Fischer Esterification.

Step 3: Deprotection

The final step is the sequential removal of the protecting groups to yield the desired this compound.

-

Silyl Ether Cleavage: Treat the protected ester with a fluoride source like TBAF in an appropriate solvent (e.g., THF) to remove the TBDMS group from the secondary alcohol.

-

Carbamate Cleavage: Subsequently, treat the intermediate with a mild acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc group from the amine.

-

Final Purification: After deprotection, the final product, this compound, should be purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectral data for this compound.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate | [7] |

| Molecular Formula | C₁₆H₂₅NO₄ | [7] |

| Molecular Weight | 295.37 g/mol | [7] |

| CAS Number | 29112-40-1 | [8] |

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the ethyl ester group (a triplet and a quartet), aromatic protons, the protons of the propanolamine chain, and the isopropyl group.

-

¹³C NMR: Carbon signals for the ester carbonyl, the aromatic ring, the ethyl group, and the carbons of the propanolamine and isopropyl moieties.

-

FTIR: Characteristic absorption bands for the ester carbonyl (C=O) stretch, O-H stretch of the alcohol, N-H stretch of the secondary amine, and C-O stretches. The FTIR spectrum of metoprolol tartrate shows a hydrogen-bonded O-H band as a weak broad signal between 3,200 and 3,500 cm⁻¹.[9][10][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 295.37). The fragmentation pattern would be expected to show characteristic losses of the ethyl ester and isopropylamino groups. For comparison, the mass spectrum of metoprolol shows a parent ion at m/z 268.3 and a major fragment at m/z 116.3.[12][13]

Conclusion

The synthesis of this compound, a valuable tool for pharmaceutical research, can be systematically approached using a well-established Fischer esterification reaction. The key to a successful synthesis lies in the strategic use of an orthogonal protection-deprotection strategy to ensure the selective esterification of the carboxylic acid in the presence of the more reactive amine and alcohol functionalities. This guide provides a robust theoretical framework and a plausible experimental protocol to aid researchers in the synthesis and characterization of this important metoprolol derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alentris.org [alentris.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Metoprolol Acid Ethyl Ester: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol Acid Ethyl Ester, a significant related compound of the widely prescribed β-blocker Metoprolol, serves as a critical reference point in the quality control and stability testing of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a theoretical synthetic pathway, and discusses analytical methodologies for its characterization. This document is intended to support researchers and professionals in drug development and quality assurance by consolidating key technical information on this important impurity.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Metoprolol is a cardioselective β1-adrenergic blocker used in the management of hypertension, angina, and other cardiovascular disorders. During the synthesis of Metoprolol, and throughout its shelf-life, various related substances or impurities can form. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. This compound has been identified as one such process-related impurity or potential degradant.[1] A thorough understanding of its chemical properties is therefore essential for the development of robust analytical methods for impurity profiling and for ensuring the quality of Metoprolol formulations.

Chemical and Physical Properties

This compound, with the IUPAC name ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, is structurally similar to Metoprolol, featuring the characteristic 2-hydroxy-3-(isopropylamino)propoxy side chain attached to a phenyl group.[2] The key distinction is the presence of an ethyl acetate group at the para position of the phenyl ring.

Core Chemical Identity

A summary of the fundamental identifiers for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [2] |

| CAS Number | 29112-40-1 | [2] |

| Molecular Formula | C₁₆H₂₅NO₄ | [2] |

| Molecular Weight | 295.37 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | [2] |

Physicochemical Characteristics

The physicochemical properties of a pharmaceutical impurity are critical for developing appropriate analytical and purification methods. The following table summarizes the available predicted and experimental data for this compound. It is important to note that much of the publicly available data for this specific compound is based on computational predictions.

| Property | Value (Predicted/Experimental) | Remarks | Source |

| pKa | 13.87 (Predicted) | The basicity is primarily attributed to the secondary amine. | N/A |

| Density | 1.084 g/cm³ (Predicted) | N/A | |

| Solubility | Slightly soluble in DMSO and Methanol. | Experimental data on aqueous and other organic solvent solubility is not readily available. | N/A |

| Appearance | White to Off-White Solid | Based on supplier information. | N/A |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, as it is primarily considered an impurity. However, a plausible synthetic route can be conceptualized based on the known synthesis of Metoprolol and related compounds.[3][4] The following represents a logical, though theoretical, pathway for its preparation, which would be essential for producing a reference standard for analytical purposes.

Conceptual Synthetic Pathway

The synthesis would likely proceed via a two-step process starting from a commercially available substituted phenol.

Caption: Conceptual synthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate (Intermediate Epoxide)

-

To a solution of ethyl p-hydroxyphenylacetate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight excess of a weak base like potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Heat the reaction to approximately 80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, the intermediate epoxide, by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified intermediate epoxide in a suitable solvent, such as isopropanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess solvent and isopropylamine under reduced pressure.

-

The crude product can be purified by column chromatography to yield this compound.

Analytical Characterization

The definitive identification and quantification of this compound require a combination of chromatographic and spectroscopic techniques. While specific validated methods and spectra for this compound are not widely published, the following outlines the expected analytical approaches based on the analysis of Metoprolol and its other known impurities.[5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Metoprolol and its related compounds.[3][7] A stability-indicating reverse-phase HPLC method would be the standard approach.

Typical HPLC Parameters:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for resolving Metoprolol and its impurities.[3]

-

Detection: UV detection at a wavelength of approximately 223 nm or 275 nm is suitable for chromophoric impurities like this compound.[8][9]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

Method Validation: A crucial aspect of utilizing such a method in a regulated environment is its validation according to ICH guidelines. This would involve assessing specificity, linearity, range, accuracy, precision, and robustness.[1]

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic methods. While experimental spectra are not publicly available, the expected key features are outlined below based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methylene and methine protons of the propanol chain, the aromatic protons, the methylene protons of the acetate group, and the ethyl group of the ester (a triplet and a quartet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 16 carbon atoms in the molecule, including the carbonyl carbon of the ester group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 296. The fragmentation pattern would likely involve the loss of the isopropyl group and cleavage of the ether linkage.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups, as well as aromatic C-H and C=C stretching vibrations.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[10][11][12][13] While specific degradation data for this compound is not available, studies on Metoprolol have shown that it degrades under acidic, basic, and oxidative conditions.[11][12] It is plausible that the ester functional group in this compound would be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (Metoprolol Acid). The ether linkage and the secondary alcohol could also be sites of degradation, particularly under oxidative stress.

Conclusion

This compound is a key related substance in the manufacturing and quality control of Metoprolol. This guide has provided a summary of its known and predicted chemical properties, a theoretical synthetic route for its preparation as a reference standard, and an overview of the analytical techniques required for its characterization and quantification. Further research to obtain and publish detailed experimental data, including spectroscopic and stability information, would be of significant value to the pharmaceutical industry.

References

- 1. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride | CAS Number 33948-04-8 [klivon.com]

- 5. analysis.rs [analysis.rs]

- 6. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS [ijprs.com]

- 9. researchgate.net [researchgate.net]

- 10. Metoprolol Impurities | SynZeal [synzeal.com]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to the Molecular Weight of Metoprolol Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive analysis of Metoprolol Acid Ethyl Ester, a compound of significant interest in the pharmaceutical development of Metoprolol. The primary focus of this document is the precise determination and verification of its molecular weight. We will delve into the physicochemical properties of this molecule, present a definitive methodology for its molecular weight determination using High-Resolution Mass Spectrometry (HRMS), and discuss the critical importance of such characterization in the context of regulatory compliance and drug safety. This guide is structured to provide not only foundational data but also the scientific rationale behind the analytical procedures, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Context of Metoprolol and Related Substances

Metoprolol is a widely prescribed cardioselective β₁-adrenergic blocker used in the management of hypertension, angina, and heart failure.[1][2] The synthesis and manufacturing of Metoprolol, like any active pharmaceutical ingredient (API), can result in the formation of various related substances, including process impurities, synthetic intermediates, and degradation products.[1] Regulatory bodies worldwide mandate the rigorous identification, quantification, and qualification of these impurities to ensure the safety, efficacy, and quality of the final drug product.[1]

This compound is one such related compound. While not the active ingredient itself, its presence in the manufacturing stream or as a potential metabolite necessitates its complete characterization. Understanding its fundamental physicochemical properties, beginning with its molecular weight, is the first and most critical step in developing validated analytical methods for its detection and control.

Physicochemical Characterization of this compound

The unambiguous identification of a chemical entity relies on a consistent set of identifiers. For this compound, these have been established across multiple authoritative chemical and supplier databases. The molecular weight is a cornerstone of this characterization.

Slight variations in reported molecular weight values (e.g., 295.4 vs. 295.37) are common and typically arise from differences between the average molecular weight (calculated using the weighted average of natural isotopic abundances) and the monoisotopic mass (calculated using the mass of the most abundant isotope of each element), which is often used in high-resolution mass spectrometry.

Table 1: Core Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [3] |

| Synonyms | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [4][5][6] |

| CAS Number | 29112-40-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₂₅NO₄ | [3][4][5][6][7] |

| Average Molecular Weight | ~295.37 - 295.4 g/mol | [3][4][5][6][7][8] |

| Monoisotopic Mass | 295.17835828 Da | [3] |

Authoritative Methodology for Molecular Weight Verification

While the molecular weight can be calculated theoretically from the molecular formula, experimental verification is a cornerstone of scientific integrity and a regulatory requirement. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and definitive technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[9]

The following protocol outlines a standard procedure for the verification of this compound's molecular weight using a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.

Rationale for Method Selection

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition, offering an exceptionally high degree of confidence in the compound's identity.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecule [M+H]⁺ in positive ion mode, which is the ion that is measured by the mass spectrometer.

-

Direct Infusion Analysis: For a pure reference standard, direct infusion into the mass spectrometer is a rapid and efficient method to confirm molecular weight without the need for chromatographic separation.

Step-by-Step Experimental Protocol

-

Preparation of the Analyte Stock Solution:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Vortex the solution until the standard is fully dissolved.

-

-

Preparation of the Working Solution for Infusion:

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

The infusion solvent should be a mixture that promotes efficient ionization, typically 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid serves to donate a proton, facilitating the formation of the [M+H]⁺ ion.

-

-

Mass Spectrometer Calibration:

-

Prior to sample analysis, perform a routine calibration of the mass spectrometer according to the manufacturer's specifications. This is a critical step to ensure high mass accuracy. A calibration solution containing compounds of known mass across the desired mass range is used.

-

-

Sample Infusion and Data Acquisition:

-

Set up the ESI source in positive ionization mode.

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500). Ensure the instrument resolution is set to a high value (e.g., >70,000).

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the most abundant ion.

-

For this compound (C₁₆H₂₅NO₄), the expected ion is the protonated molecule, [M+H]⁺.

-

The theoretical monoisotopic mass of the neutral molecule is ~295.1784 Da.

-

The theoretical m/z of the protonated ion ([C₁₆H₂₅NO₄ + H]⁺) is 296.1856 Da.

-

Compare the experimentally measured m/z value with the theoretical value. The mass error, measured in parts-per-million (ppm), should be less than 5 ppm for confident identification.

-

Experimental Workflow and Data Visualization

A clear workflow ensures reproducibility and understanding of the analytical process. The following diagram illustrates the key stages of molecular weight verification by direct infusion HRMS.

Caption: Workflow for molecular weight verification of this compound.

Significance in Pharmaceutical Development

The precise and accurate determination of the molecular weight of this compound is not merely an academic exercise; it is fundamental to several key areas of drug development:

-

Reference Standard Qualification: An accurately characterized reference standard is required for the validation of analytical methods used in quality control.

-

Impurity Identification: During forced degradation studies or analysis of manufacturing batches, HRMS can tentatively identify unknown impurities by matching their accurate mass to potential structures, such as this compound.

-

Metabolite Identification: In preclinical and clinical studies, identifying metabolites is crucial for understanding the drug's fate in the body. Accurate mass measurement is the first step in this process.

-

Regulatory Submissions: Dossiers submitted to regulatory agencies like the FDA and EMA must contain comprehensive characterization data for the API and all specified impurities, with molecular weight being a primary identifier.

By establishing a robust and verifiable value for the molecular weight of this compound, researchers and developers can ensure the integrity of their analytical data and, ultimately, contribute to the safety and quality of the final pharmaceutical product.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. rjptonline.org [rjptonline.org]

- 3. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alentris.org [alentris.org]

- 5. This compound | CAS No- 29112-40-1 | NA [chemicea.com]

- 6. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. simzel.com [simzel.com]

- 9. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

A Guide to the Structural Elucidation of a Metoprolol-Related Compound: The Case of Metoprolol Acid Ethyl Ester

Abstract

In the landscape of pharmaceutical development and manufacturing, the assurance of drug purity is paramount. The identification and characterization of any related substances or impurities are mandated by regulatory bodies and are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API).[1][2] This technical guide provides an in-depth, experiential walkthrough of the structural elucidation process for an unknown impurity hypothetically detected during the quality control analysis of a Metoprolol drug substance. By employing a systematic, multi-technique analytical approach, we will navigate from initial detection to the unequivocal identification of this compound as Metoprolol Acid Ethyl Ester. This document is intended for researchers, analytical scientists, and drug development professionals, offering practical insights into the logic and methodology behind modern structural elucidation.

The Initial Anomaly: Detection of an Unknown Peak

Metoprolol is a widely prescribed β1-selective adrenergic receptor blocker used in the treatment of cardiovascular diseases.[3] During a routine release testing of a Metoprolol tartrate batch, a previously uncharacterized impurity peak was observed using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5] The impurity, eluting shortly after the main Metoprolol peak, represented approximately 0.12% of the total peak area, a level that necessitates identification under ICH Q3A(R2) guidelines.

Workflow: From Detection to Identification

The overall strategy involves a phased approach, where each step provides a new layer of information that builds upon the last. This ensures efficiency and a high degree of confidence in the final assignment.

Caption: High-level workflow for impurity structural elucidation.

Phase 1: Isolation and High-Resolution Mass Spectrometry (HRMS)

The first crucial step is to obtain a pure sample of the impurity and determine its elemental composition.

Experimental Protocol: Semi-Preparative HPLC & HRMS

-

Isolation: The Metoprolol batch is subjected to semi-preparative HPLC using a C18 column with scaled-up flow rates. Fractions corresponding to the unknown peak are collected, pooled, and the solvent is evaporated under vacuum to yield the isolated impurity as a solid.

-

Sample Preparation: A 100 µg/mL solution of the isolated impurity is prepared in a 50:50 acetonitrile:water mixture containing 0.1% formic acid to facilitate ionization.

-

Instrumentation: The sample is analyzed using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).[8][9]

-

Acquisition: Data is acquired in positive electrospray ionization (ESI+) mode. A full scan TOF-MS spectrum is acquired over a mass range of m/z 50-800. The instrument is calibrated to ensure high mass accuracy.

Data Interpretation: Determining the Molecular Formula

The HRMS analysis provides the cornerstone for our investigation: the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of a highly probable molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value |

| Retention Time (min) | 8.2 |

| [M+H]⁺ Observed m/z | 296.1859 |

| [M+H]⁺ Calculated m/z | 296.1856 |

| Mass Error (ppm) | +1.0 |

| Proposed Molecular Formula | C₁₆H₂₅NO₄ |

| Rings + Double Bonds | 4.5 |

The measured mass of 296.1859 is within 1.0 ppm of the theoretical mass for the molecular formula C₁₆H₂₅NO₄. This level of accuracy provides high confidence in the elemental composition.[10]

A comparison to the molecular formula of Metoprolol (C₁₅H₂₅NO₃) reveals a net addition of CO₂H₂ (or C₂H₄O₂). This immediately suggests a modification to the parent structure, possibly the addition of an acetyl group and an ethyl group, or a related isomer. Given the structure of Metoprolol, a likely hypothesis is the presence of an ester group. The IUPAC name for this proposed structure is ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate.[11][12]

Phase 2: Structural Scaffolding with Tandem Mass Spectrometry (MS/MS)

With a molecular formula in hand, MS/MS is employed to break the molecule apart and analyze its fragments. By comparing the fragmentation pattern of the impurity to that of Metoprolol, we can deduce which parts of the original structure are retained and where the modification has occurred.[8][13]

Experimental Protocol: Product Ion Scanning

-

Method: Using the same LC-Q-TOF MS system, a targeted MS/MS experiment is performed.

-

Parameters: The precursor ion corresponding to the impurity ([M+H]⁺, m/z 296.2) is mass-selected in the quadrupole.

-

Fragmentation: The selected ions are subjected to collision-induced dissociation (CID) with nitrogen gas in the collision cell.

-

Detection: The resulting product ions are analyzed by the TOF mass analyzer.

Data Interpretation: Building a Fragmentation Map

The fragmentation of Metoprolol is well-understood and typically involves cleavage of the propanolamine side chain.[14][15] Our goal is to find these characteristic fragments in the impurity's spectrum.

Table 2: Key MS/MS Fragment Ions of the Impurity (m/z 296.2)

| Observed Fragment (m/z) | Proposed Structure / Neutral Loss | Significance |

| 224.1 | [M+H - C₃H₉N - H₂O]⁺ | Loss of isopropylamine and water, indicates intact side chain. |

| 192.1 | [M+H - C₅H₁₂NO]⁺ | Cleavage of the ether bond, retaining the modified phenyl group. |

| 116.1 | [CH₂(OH)CH₂NH₂(CH(CH₃)₂)]⁺ | Characteristic fragment of the propanolamine side chain. |

| 72.1 | [CH₂=NH₂(CH(CH₃)₂)]⁺ | Confirmatory fragment for the isopropylamino group. |

The presence of the key fragments at m/z 116.1 and 72.1 provides compelling evidence that the entire 2-hydroxy-3-(propan-2-ylamino)propoxy side chain of Metoprolol is present and unmodified in the impurity. This strongly implies the modification (the C₂H₄O₂ addition) is on the phenylacetic acid portion of the molecule, leading to the hypothesis of an ethyl ester.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Phase 3: The Definitive Blueprint via NMR Spectroscopy

While MS provides a compelling hypothesis, it cannot definitively prove connectivity or rule out isomers. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal gold standard.[16] A suite of 1D and 2D NMR experiments will be used to map out the complete covalent structure of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5 mg of the isolated impurity is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

-

Experiments: The following experiments are conducted:

-

¹H NMR: To identify all proton environments and their couplings.

-

¹³C NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is key for connecting molecular fragments.

-

Data Interpretation: Assembling the Molecular Jigsaw

The combined data from these experiments allows for the complete assignment of all proton and carbon signals and confirms the proposed structure of this compound.[11][17]

Table 3: Predicted ¹H and ¹³C NMR Assignments for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Ethyl Ester Group | |||

| -O-CH₂-CH₃ | 4.15, q | 60.8 | CH₂ |

| -O-CH₂-CH₃ | 1.25, t | 14.2 | CH₃ |

| -C(=O)- | - | 171.5 | C |

| Phenylacetic Group | |||

| -CH₂-Ph | 3.55, s | 40.5 | CH₂ |

| Ar-H (ortho to CH₂) | 7.15, d | 129.5 | CH |

| Ar-H (ortho to O) | 6.85, d | 114.5 | CH |

| Ar-C (ipso to CH₂) | - | 127.8 | C |

| Ar-C (ipso to O) | - | 157.0 | C |

| Propanolamine Chain | |||

| O-CH₂-CH(OH) | 4.05, m | 70.5 | CH₂ |

| -CH(OH)- | 4.10, m | 68.9 | CH |

| -CH₂-NH- | 2.85, m | 50.8 | CH₂ |

| -NH-CH(CH₃)₂ | 2.90, septet | 49.5 | CH |

| -CH(CH₃)₂ | 1.10, d | 23.0 | CH₃ |

Key Confirmations from 2D NMR:

-

COSY: Confirms the CH₂-CH₃ spin system of the ethyl group and the O-CH₂-CH(OH)-CH₂-NH-CH network of the side chain.

-

HSQC: Unambiguously links each proton signal in Table 3 to its corresponding carbon signal.

-

HMBC: Provides the final, critical evidence for connectivity.

Caption: Key HMBC correlations confirming the ethyl phenylacetate moiety.

The most crucial correlation is from the protons of the ethyl CH₂ group (δ 4.15) to the carbonyl carbon (δ 171.5). This ³J(C,H) correlation unequivocally links the ethyl group to the rest of the molecule via an ester linkage, confirming the structure as This compound .

Conclusion

Through a systematic application of modern analytical techniques, the structure of an unknown impurity in a Metoprolol drug substance was unequivocally determined. High-resolution mass spectrometry established the molecular formula C₁₆H₂₅NO₄. Tandem MS/MS analysis confirmed the presence of the intact Metoprolol side chain, localizing the modification to the aromatic portion of the molecule. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive proof of atomic connectivity, confirming the structure as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, a known related substance also referred to as this compound.[11][17][18][19] This workflow, which builds a hypothesis with mass spectrometry and confirms it with the structural detail of NMR, represents a robust and reliable paradigm for the characterization of pharmaceutical impurities.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. rjptonline.org [rjptonline.org]

- 4. analysis.rs [analysis.rs]

- 5. agilent.com [agilent.com]

- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. veeprho.com [veeprho.com]

- 8. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alentris.org [alentris.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. ispstandards.com [ispstandards.com]

- 19. allmpus.com [allmpus.com]

An In-depth Technical Guide to Metoprolol Acid Ethyl Ester: An Emerging Impurity of Concern

Abstract

This technical guide provides a comprehensive overview of Metoprolol Acid Ethyl Ester, a potential impurity in the synthesis and formulation of metoprolol, a widely used beta-blocker. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the formation, identification, and control of this specific impurity. We will explore its chemical properties, plausible formation pathways, and a detailed analytical methodology for its detection and quantification. Furthermore, this guide will delve into the regulatory landscape surrounding pharmaceutical impurities, providing a framework for ensuring the quality, safety, and efficacy of metoprolol-containing drug products.

Introduction: The Criticality of Impurity Profiling in Metoprolol

Metoprolol, chemically known as 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a cornerstone in the management of cardiovascular diseases.[1] Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during its lifecycle. Pharmaceutical impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] The International Council for Harmonisation (ICH) has established clear guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products, underscoring the global regulatory expectation for thorough impurity profiling.[3][4][5]

This guide focuses on a specific, and potentially overlooked, impurity: this compound. While not currently listed as a specified impurity in major pharmacopeias such as the United States Pharmacopeia-National Formulary (USP-NF) or the European Pharmacopoeia (Ph. Eur.), its potential for formation warrants a proactive and scientifically rigorous approach to its control.[6]

Physicochemical Properties and Formation Pathway of this compound

Chemical Identity

This compound is chemically identified as 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester.[7][8][9][10] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [7][8][9][10] |

| CAS Number | 29112-40-1 | [8][10][11] |

| Molecular Formula | C16H25NO4 | [8][10][11] |

| Molecular Weight | 295.37 g/mol | [11] |

Plausible Formation Pathway: Fischer-Speier Esterification

The formation of this compound can be logically postulated to occur via the Fischer-Speier esterification of a precursor, tentatively named "Metoprolol Acid," with ethanol.[12][13][14][15][16][17] This acid-catalyzed reaction is a classic method for ester synthesis.[13][14][15][16][17]

The "Metoprolol Acid" (4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid) is a known metabolite and potential degradation product of metoprolol. The esterification process is likely to occur if this acid precursor is present in a reaction mixture or formulation containing ethanol, especially in the presence of an acid catalyst.

The proposed mechanism involves the following steps:

-

Protonation of the Carboxylic Acid: The carbonyl oxygen of the "Metoprolol Acid" is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen yields the this compound.

Caption: Proposed Fischer-Speier esterification pathway for the formation of this compound.

Analytical Control Strategy

A robust analytical method is essential for the detection and quantification of this compound. A validated High-Performance Liquid Chromatography (HPLC) method is the industry standard for such purposes.

Proposed HPLC Method

The following HPLC method is proposed for the separation and quantification of this compound from metoprolol and other potential impurities. The rationale behind the selection of these parameters is to achieve a balance between resolution, sensitivity, and analysis time.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like metoprolol and its impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analytes are in their protonated form, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |

| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B | A gradient elution is necessary to separate impurities with a wide range of polarities from the main metoprolol peak. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 223 nm | Metoprolol and its chromophoric impurities exhibit significant absorbance at this wavelength. |

Experimental Protocol: Method Validation

The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation protocol should encompass the following parameters:

-

Specificity:

-

Inject blank (diluent), placebo (if applicable), metoprolol standard, and a spiked sample containing this compound and other known impurities.

-

Acceptance Criteria: No interference from the blank or placebo at the retention time of this compound. The peak for the impurity should be well-resolved from the metoprolol peak and other impurities.

-

-

Linearity:

-

Prepare a series of at least five concentrations of this compound reference standard, typically from the reporting threshold to 120% of the specification limit.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

-

-

Range:

-

The range is established by the linearity study.

-

-

Accuracy:

-

Perform recovery studies by spiking a known amount of this compound into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

-

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

-

-

Precision (Repeatability and Intermediate Precision):

-

Repeatability: Analyze six replicate injections of a sample spiked with this compound at the target concentration.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

-

Robustness:

-

Intentionally vary critical method parameters (e.g., flow rate, column temperature, mobile phase pH) and assess the impact on the results.

-

Acceptance Criteria: The method should remain reliable under small, deliberate variations in parameters.

-

Caption: A typical workflow for the validation of an analytical method for impurity analysis.

Regulatory Context and Control Strategy

The control of impurities is a critical aspect of ensuring drug quality and patient safety. The ICH Q3A and Q3B guidelines provide a framework for the control of impurities in new drug substances and products, respectively.[2][3][4][5]

Reporting, Identification, and Qualification Thresholds

According to ICH guidelines, impurities are to be controlled based on established thresholds, which are dependent on the maximum daily dose of the drug.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

-

Reporting Threshold: Impurities above this level must be reported in regulatory submissions.

-

Identification Threshold: Impurities exceeding this level must be structurally identified.

-

Qualification Threshold: Impurities present above this level must be qualified, meaning toxicological data is required to demonstrate their safety.

Control Strategy for this compound

Given that this compound is not a specified impurity in current pharmacopeias, it would be classified as an "unspecified impurity." A robust control strategy should be implemented, which includes:

-

Process Understanding and Control: A thorough understanding of the manufacturing process to identify and minimize the potential for the formation of the "Metoprolol Acid" precursor.

-

Raw Material Control: Sourcing high-quality raw materials and controlling the levels of potential precursors.

-

In-process Controls: Implementing in-process checks to monitor the formation of the impurity.

-

Final Product Specification: Establishing an appropriate acceptance criterion for this compound in the final drug substance and/or drug product, based on the ICH qualification thresholds.

Conclusion

This compound represents a potential impurity in metoprolol that warrants careful consideration and control. While not currently a specified impurity in major pharmacopeias, a proactive approach to its identification, quantification, and control is essential for ensuring the quality and safety of metoprolol-containing drug products. This technical guide has provided a comprehensive overview of its chemical properties, a plausible formation pathway, a detailed analytical methodology for its control, and the regulatory framework for its management. By implementing a robust control strategy based on sound scientific principles and regulatory guidelines, pharmaceutical manufacturers can ensure the continued safety and efficacy of this vital medication.

References

- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpionline.org [jpionline.org]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. uspnf.com [uspnf.com]

- 7. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. This compound | CAS No- 29112-40-1 | NA [chemicea.com]

- 10. alentris.org [alentris.org]

- 11. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Metoprolol Acid Ethyl Ester Reference Standard: A Technical Guide for Drug Development and Quality Control

Abstract

This technical guide provides an in-depth exploration of the Metoprolol Acid Ethyl Ester reference standard, a critical component in the quality control and safety assessment of Metoprolol, a widely prescribed beta-blocker. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive overview of the impurity's significance, synthesis, characterization, and analytical quantification. We delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating protocols. This document synthesizes field-proven insights with authoritative standards to provide a practical and robust resource for the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Metoprolol

Metoprolol is a cardioselective β₁-adrenergic blocker pivotal in the management of hypertension, angina, and heart failure[1]. The synthetic pathway for Metoprolol, like any multi-step chemical process, is susceptible to the formation of process-related impurities and degradation products[1]. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent impurity profiling to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs)[2].

Among the spectrum of potential impurities, alkyl esters of acidic moieties present a particular concern. These compounds are often classified as potentially genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can interact with DNA and lead to mutations[2][3]. This compound, chemically known as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, is one such process-related impurity that demands rigorous control and monitoring[4][5]. The availability of a highly characterized reference standard for this impurity is, therefore, not merely a regulatory formality but a cornerstone of patient safety.

The Genotoxic Risk of Alkyl Esters

The structural alert for genotoxicity in this compound is the ethyl ester group. In the presence of strong acids or bases, and particularly with residual alcohols like ethanol from the manufacturing process, esterification of a carboxylic acid precursor can occur. Alkylating agents are known for their potential to cause DNA damage, and as such, their presence in pharmaceuticals is strictly limited to a Threshold of Toxicological Concern (TTC)[3]. The TTC for most genotoxic impurities is set at a daily intake of 1.5 µ g/day , necessitating highly sensitive analytical methods for their detection and quantification[2]. This underscores the critical need for an accurately characterized reference standard to validate such analytical procedures.

Synthesis and Characterization of the Reference Standard

The establishment of a chemical reference substance begins with its synthesis and comprehensive characterization to confirm its identity and purity. This process ensures the standard is fit for its intended analytical purpose[1].

Synthetic Pathway Rationale

While multiple synthetic routes to Metoprolol and its impurities exist, a common approach involves the reaction of a phenolic precursor with epichlorohydrin, followed by the introduction of the isopropylamine side chain[6]. This compound is typically formed from a related impurity, Metoprolol Acid, through esterification.

Caption: Proposed synthetic pathway for this compound.

Characterization of the Reference Standard

A reference standard must be thoroughly characterized to ensure its identity, purity, and potency. The data package for a this compound reference standard typically includes a comprehensive Certificate of Analysis (CoA) with the following information[1][7]:

-

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR would show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons, and the protons of the metoprolol side chain.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (295.37 g/mol ) and its fragmentation pattern, which helps in confirming the structure[4].

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the ester carbonyl, hydroxyl, and secondary amine groups.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of the reference standard. A high purity level (typically >99.0%) is required.

-

Thermogravimetric Analysis (TGA): Determines the amount of volatile and non-volatile components, such as water and residual solvents.

-

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [4] |

| CAS Number | 29112-40-1 | [5] |

| Molecular Formula | C₁₆H₂₅NO₄ | [4] |

| Molecular Weight | 295.37 g/mol | [4] |

| Appearance | White to off-white solid | Vendor Data |

Analytical Method for Quantification

The core utility of the this compound reference standard is in the validation and daily use of an analytical method to quantify this impurity in Metoprolol API and drug products. A stability-indicating HPLC method is the industry standard for this purpose.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method with UV detection is chosen for its robustness, specificity, and sensitivity. The method must be stability-indicating, meaning it can separate the main API peak from all potential impurities and degradation products, including this compound[8][9]. Forced degradation studies are essential to develop and validate such a method[10][11][12].

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a representative method and must be validated according to ICH Q2(R1) guidelines before routine use[13].

3.2.1 Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

This compound Reference Standard.

-

Metoprolol API or drug product for testing.

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical grade phosphate buffer salts.

3.2.2 Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Metoprolol and its impurities[13][14]. |

| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile Gradient elution | The buffer controls the ionization of the amine group, improving peak shape. Acetonitrile provides the necessary elution strength. A gradient is often required to resolve all impurities from the main peak[14]. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency[13]. |

| Detection | UV at 223 nm or 274 nm | Metoprolol and its aromatic impurities have significant UV absorbance at these wavelengths[9][11]. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Vol. | 10 µL | A typical injection volume for standard HPLC analysis. |

3.2.3 Preparation of Solutions

-

Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (e.g., 50:50 acetonitrile:water).

-

Working Standard Solution (e.g., 1.0 µg/mL): Dilute the stock solution appropriately to a concentration relevant to the specification limit (e.g., for a 0.1% limit, this would be 1 µg/mL if the sample concentration is 1 mg/mL).

-

Sample Solution (e.g., 1 mg/mL): Accurately weigh about 100 mg of Metoprolol API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3.2.4 System Suitability

Before sample analysis, inject the working standard solution in replicate (n=5 or 6). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

3.2.5 Analysis and Calculation

Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

Calculate the amount of this compound in the sample using the following formula:

Impurity (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

-

Area_impurity is the peak area of this compound in the sample.

-

Area_standard is the average peak area of this compound in the working standard.

-

Conc_standard is the concentration of the working standard.

-

Conc_sample is the concentration of the sample.

-

Purity_standard is the purity of the reference standard (as a decimal).

Method Validation: A Self-Validating System

The analytical method described must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines[13]. This validation process ensures the trustworthiness of the results.

Table 2: ICH Q2(R1) Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradation products). | Peak purity analysis, resolution > 1.5 between adjacent peaks. |

| Linearity | To show that the results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of specification). |

| Accuracy | To demonstrate the closeness of the test results to the true value. | Recovery of 80-120% for spiked samples at different concentration levels. |

| Precision | To show the degree of scatter between a series of measurements. | %RSD ≤ 5.0% for repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ~3:1. |

| Robustness | To show the reliability of the method with respect to deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptable limits. |

Conclusion: The Role of the Reference Standard in Ensuring Pharmaceutical Quality

The this compound reference standard is an indispensable tool in the pharmaceutical quality system. Its proper synthesis, rigorous characterization, and correct application in a validated, stability-indicating analytical method are fundamental to controlling a potentially genotoxic impurity. This guide has outlined the critical scientific principles and practical steps necessary to utilize this reference standard effectively, thereby ensuring the quality and safety of Metoprolol products for patients worldwide. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, drug development professionals can confidently navigate the complex regulatory landscape of impurity control.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. asianjpr.com [asianjpr.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alentris.org [alentris.org]

- 6. rjptonline.org [rjptonline.org]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. ddtjournal.net [ddtjournal.net]

- 9. academic.oup.com [academic.oup.com]

- 10. ajrconline.org [ajrconline.org]

- 11. ijcrt.org [ijcrt.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. ajpaonline.com [ajpaonline.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Metoprolol Acid Ethyl Ester

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a widely prescribed β1-selective adrenergic receptor blocker, undergoes extensive metabolism in the body, leading to the formation of several metabolites.[1][2] One such key metabolite is Metoprolol Acid, scientifically known as 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid.[3][4] The ethyl ester derivative of this acid, Metoprolol Acid Ethyl Ester, is a significant compound, primarily recognized as a process-related impurity in the synthesis of metoprolol.[5] As a critical reference standard in pharmaceutical quality control, a comprehensive understanding of its synthesis, isolation, and characterization is paramount for ensuring the purity and safety of metoprolol formulations. This technical guide provides a detailed exploration of the scientific principles and practical methodologies for the de novo synthesis of this compound, its subsequent purification, and its analytical characterization.

Introduction: The Significance of Metoprolol and Its Impurities

Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2] Its therapeutic efficacy is intrinsically linked to its purity and the profile of any accompanying impurities. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs). The "discovery" of impurities like this compound is often a result of rigorous stability studies and forced degradation experiments conducted during drug development.[6] These investigations aim to identify potential degradants and process-related impurities that may arise during synthesis or storage.

The presence of impurities can have significant implications, potentially affecting the drug's safety, efficacy, and stability. Therefore, the availability of pure reference standards for identified impurities is crucial for the development and validation of analytical methods to monitor and control their levels in the final drug product.[2][5] This guide focuses on this compound, providing the scientific community with a robust framework for its preparation and analysis.

The Synthetic Pathway: From Precursor to Final Compound

The synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, Metoprolol Acid. The subsequent esterification of the carboxylic acid group yields the desired ethyl ester.

Synthesis of the Precursor: Metoprolol Acid

The synthesis of Metoprolol Acid (4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid) can be achieved through a convergent synthesis strategy, starting from 4-hydroxyphenylacetic acid.

Diagram of the Synthetic Pathway for Metoprolol Acid:

Caption: Synthetic route to Metoprolol Acid.

Experimental Protocol: Synthesis of Metoprolol Acid

-

Esterification of 4-Hydroxyphenylacetic Acid:

-

Suspend 4-hydroxyphenylacetic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Extract the methyl 4-hydroxyphenylacetate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

-

Synthesis of the Glycidyl Ether Intermediate:

-

Dissolve methyl 4-hydroxyphenylacetate in a suitable solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate or sodium hydroxide).

-

Add epichlorohydrin dropwise at a controlled temperature.

-

Heat the reaction mixture to drive the reaction to completion.

-

After completion, filter off the inorganic salts and concentrate the filtrate to obtain the crude glycidyl ether intermediate.

-

-

Ring-opening with Isopropylamine:

-

Dissolve the crude glycidyl ether intermediate in a suitable solvent (e.g., methanol or isopropanol).

-

Add an excess of isopropylamine.

-

Heat the mixture in a sealed vessel or under reflux until the reaction is complete.

-

Remove the excess isopropylamine and solvent under reduced pressure to yield crude Metoprolol Acid Methyl Ester.

-

-

Hydrolysis to Metoprolol Acid:

-

Dissolve the crude Metoprolol Acid Methyl Ester in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).

-

Add a base (e.g., sodium hydroxide or lithium hydroxide) and heat the mixture to reflux.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the Metoprolol Acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude Metoprolol Acid. Further purification can be achieved by recrystallization.

-

Fischer Esterification: Synthesis of this compound

The final step in the synthesis is the conversion of Metoprolol Acid to its ethyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8][9]

Diagram of the Fischer Esterification Reaction:

Caption: Fischer esterification of Metoprolol Acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Metoprolol Acid in an excess of absolute ethanol. The excess ethanol serves to shift the equilibrium towards the formation of the ester.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Initial Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a weak base, such as a saturated solution of sodium bicarbonate.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue contains the crude this compound. Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Isolation and Purification: Achieving High Purity

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and by-products. High-purity material, essential for use as a reference standard, is typically obtained through chromatographic techniques.

Column Chromatography

For initial purification, column chromatography is a valuable technique.[10]

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The exact ratio will depend on the polarity of the impurities and should be determined by preliminary TLC analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative HPLC is the method of choice.[11]

Table 1: Illustrative Preparative HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18, 10 µm particle size | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Provides a source of protons to keep the amine functional group protonated and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier to elute the compound from the column. |

| Gradient | Optimized based on analytical HPLC | A gradient elution is typically required to separate the product from closely related impurities. |

| Flow Rate | Dependent on column diameter | Adjusted to achieve optimal separation and run time. |

| Detection | UV at a suitable wavelength (e.g., 223 nm or 275 nm) | Allows for the monitoring of the elution of the target compound. |

| Injection Volume | Maximized without compromising resolution | A larger injection volume is used in preparative HPLC to isolate a larger quantity of the compound. |

Experimental Protocol: Preparative HPLC Purification

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This method is then scaled up for preparative HPLC.[12]

-

Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.

-

Product Isolation: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to yield the purified product.

Analytical Characterization: Confirming Identity and Purity

Once isolated, the identity and purity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic and chromatographic techniques.[5][13]

Diagram of the Characterization Workflow:

Caption: Workflow for analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C16H25NO4), the expected monoisotopic mass is approximately 295.18 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), the methine and methylene protons of the propanolamine side chain, and the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals corresponding to the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad peak around 3300-3500 cm⁻¹ from the hydroxyl group.

-

N-H stretch: A peak in the same region as the O-H stretch.

-

C=O stretch: A strong peak around 1735 cm⁻¹ from the ester carbonyl group.

-

C-O stretch: Peaks in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the region of 1450-1600 cm⁻¹.